molecular formula C11H21NO3 B3055400 tert-butyl N-(4-methyl-1-oxopentan-3-yl)carbamate CAS No. 644991-42-4

tert-butyl N-(4-methyl-1-oxopentan-3-yl)carbamate

Cat. No.: B3055400
CAS No.: 644991-42-4
M. Wt: 215.29
InChI Key: OBWNQXOVRLYCEL-UHFFFAOYSA-N
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Description

tert-Butyl N-(4-methyl-1-oxopentan-3-yl)carbamate is a Boc-protected amino acid derivative with the molecular formula C11H21NO3 . This compound serves as a versatile chiral building block and intermediate in organic synthesis, particularly in the development of more complex peptide structures and pharmaceuticals . The tert-butoxycarbonyl (Boc) protecting group is highly valued in synthetic chemistry for its stability under a wide range of conditions and its ease of removal under mild acidic conditions, allowing for selective deprotection in multi-step syntheses. Researchers utilize this and related Boc-protected intermediates for the safe generation of diazoketones, which are themselves valuable, bench-stable reagents for further chemical transformations, as demonstrated in novel flow reactor methodologies . The compound is offered in various stereoisomeric forms, including (S) and (R) enantiomers, to suit specific stereochemical requirements in asymmetric synthesis . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

tert-butyl N-(4-methyl-1-oxopentan-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-8(2)9(6-7-13)12-10(14)15-11(3,4)5/h7-9H,6H2,1-5H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBWNQXOVRLYCEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC=O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90666937
Record name tert-Butyl (4-methyl-1-oxopentan-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90666937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

644991-42-4
Record name tert-Butyl (4-methyl-1-oxopentan-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90666937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Carbamate Formation via Amine Protection

The most direct route involves protecting the amine group of 4-methyl-1-oxopentan-3-amine with a tert-butoxycarbonyl (tert-butyloxycarbonyl) group. This is achieved using tert-butyl dicarbonate [(Boc)₂O] in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP).

Procedure :

  • Dissolve 4-methyl-1-oxopentan-3-amine (1.0 equiv) in anhydrous dichloromethane.
  • Add triethylamine (2.0 equiv) and [(Boc)₂O] (1.2 equiv) at 0°C.
  • Stir the mixture at room temperature for 12–24 hours.
  • Purify via silica gel chromatography (5–10% ethyl acetate/hexane) to isolate the product.

Key Data :

  • Yield : 70–85% (analogous to Boc-protection reactions in bacteriochlorophyll synthesis).
  • Purity : >95% (confirmed by ¹H NMR and LC-MS).

Coupling Reactions with tert-Butyl Carbamate

An alternative method employs coupling agents to link tert-butyl carbamate to 4-methyl-1-oxopentan-3-ol. This approach is less common but viable under specific conditions.

Procedure :

  • Combine tert-butyl carbamate (1.1 equiv) and 4-methyl-1-oxopentan-3-ol (1.0 equiv) in dichloromethane.
  • Add N,N’-dicyclohexylcarbodiimide (DCC, 1.5 equiv) and DMAP (0.1 equiv).
  • Stir at room temperature for 24 hours.
  • Filter to remove dicyclohexylurea and concentrate under reduced pressure.

Key Data :

  • Yield : 50–60% (lower due to competing side reactions).
  • Side Products : Unreacted alcohol and urea derivatives.

Reductive Amination Followed by Protection

For substrates lacking the pre-formed amine, reductive amination of 4-methyl-1-oxopentan-3-one with ammonium acetate and sodium cyanoborohydride generates the intermediate amine, which is subsequently protected.

Procedure :

  • React 4-methyl-1-oxopentan-3-one (1.0 equiv) with ammonium acetate (3.0 equiv) and NaBH₃CN (1.5 equiv) in methanol at 0°C.
  • After 6 hours, quench with aqueous NH₄Cl and extract with ethyl acetate.
  • Protect the crude amine with [(Boc)₂O] as described in Section 1.1.

Key Data :

  • Overall Yield : 60–70%.
  • Critical Step : Kinetic control during reductive amination to avoid over-reduction.

Industrial Production Methods

Continuous Flow Synthesis

Industrial-scale production leverages continuous flow reactors to enhance efficiency. Key parameters include:

Parameter Value
Residence Time 10–15 minutes
Temperature 25–30°C
Solvent Tetrahydrofuran (THF)
Catalyst DMAP (0.05 equiv)
Annual Capacity 10–50 metric tons

Advantages :

  • Higher throughput (90% yield at scale).
  • Reduced waste via solvent recycling.

Crystallization and Purification

Post-synthesis, the crude product is crystallized from a mixture of ethyl acetate and heptane (1:3 v/v). This step ensures >99% purity, meeting pharmaceutical-grade standards.

Comparative Analysis of Preparation Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Amine Protection 70–85 >95 High Moderate
Coupling Reaction 50–60 85–90 Low Low
Reductive Amination 60–70 90–95 Moderate High

Recommendations :

  • Laboratory Settings : Amine protection (Section 1.1) offers optimal balance of yield and simplicity.
  • Industrial Settings : Continuous flow synthesis (Section 2.1) maximizes throughput and cost efficiency.

Challenges and Optimization Strategies

Steric Hindrance Mitigation

The tert-butoxycarbonyl group’s bulkiness can slow reaction kinetics. Strategies include:

  • Using DMAP to accelerate acylation.
  • Elevating temperatures to 40°C (with reflux apparatus).

Byproduct Management

Dicyclohexylurea (from DCC coupling) is removed via filtration, while unreacted amines are separated via acid-base extraction (10% HCl wash).

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-(4-methyl-1-oxopentan-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Synthesis

Tert-butyl N-(4-methyl-1-oxopentan-3-yl)carbamate is primarily utilized in organic synthesis due to its reactive carbamate functional group. Its applications include:

  • Intermediate for Drug Synthesis : It serves as an intermediate in the synthesis of biologically active compounds. For instance, it has been involved in the preparation of Carfilzomib, a proteasome inhibitor used in cancer therapy, through various synthetic routes that include coupling reactions and protection-deprotection strategies .
  • Reactivity Studies : The compound's structural characteristics allow for interaction studies with biological molecules, potentially leading to new drug candidates. Research indicates that similar compounds often interact with enzymes or receptors, suggesting avenues for further investigation.

Polymer Chemistry

In polymer chemistry, this compound is employed to modify polymer properties:

  • Polymer Synthesis : It can be incorporated into polymer chains during polymerization processes such as radical or ring-opening polymerization. This incorporation affects the properties of the resulting polymers, enhancing their mechanical strength and thermal stability.
  • Characterization Techniques : The modified polymers can be characterized using techniques like Nuclear Magnetic Resonance (NMR), Gel Permeation Chromatography (GPC), and Differential Scanning Calorimetry (DSC), providing insights into their structure and performance.
Property Before Modification After Modification
SolubilityModerateEnhanced
Mechanical StrengthLowIncreased
Thermal StabilityLowImproved

Flavor and Fragrance Industry

The compound also finds applications in the flavor and fragrance sector:

  • Fragrance Development : The tert-butyl group contributes to the aroma profile of various compounds. Researchers are exploring derivatives of this compound for use in perfumes and cosmetics. These derivatives can exhibit fruity or floral characteristics, enhancing their appeal in consumer products.
  • Stability in Formulations : The stability imparted by the tert-butyl group is crucial for maintaining the integrity of fragrance formulations over time.

Case Study 1: Synthesis of Carfilzomib

In a detailed study on the synthesis of Carfilzomib, this compound was utilized as a key intermediate. The synthesis involved several steps including dihydroxylation and coupling reactions under controlled conditions to ensure high selectivity and yield . This case illustrates the compound's significance in pharmaceutical chemistry.

Case Study 2: Polymer Modification

A study focused on modifying polystyrene with this compound demonstrated enhanced mechanical properties compared to unmodified polystyrene. The modified polymer exhibited improved solubility, making it more suitable for various applications in coatings and adhesives.

Mechanism of Action

The mechanism of action of tert-butyl N-(4-methyl-1-oxopentan-3-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the enzyme. It may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity. Alternatively, it can undergo metabolic conversion to release active compounds that exert their effects through specific pathways .

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Key Functional Groups Structural Features Evidence Source
tert-butyl N-(4-methyl-1-oxopentan-3-yl)carbamate Not provided C₁₁H₂₁NO₃ Ketone, Boc-protected amine Linear chain with methyl branch
tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate 154737-89-0 C₁₀H₁₉NO₃ Hydroxyl, Boc-protected amine Cyclopentane ring, stereospecific
tert-butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate 880545-32-4 C₁₁H₂₀N₂O₂ Bicyclic, Boc-protected amine Rigid bicyclic scaffold
tert-butyl N-(4-aminooxolan-3-yl)carbamate 2305080-35-5 C₉H₁₈N₂O₃ Amino, oxolane ring Tetrahydrofuran backbone
tert-butyl N-[(3R)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate Not provided C₁₁H₂₀BrNO₃ Bromine, ketone Electrophilic halogen substituent

Key Research Insights

  • Steric and Electronic Effects : Linear carbamates (e.g., target compound) offer flexibility for conjugation reactions, while cyclic analogs provide stability for targeting rigid binding pockets .
  • Functional Group Impact : Ketones (target compound) are prone to nucleophilic attacks, whereas hydroxyl groups (cyclopentyl analogs) enable hydrogen bonding, altering solubility and reactivity .
  • Stereochemical Considerations : Enantiomeric purity in compounds like tert-butyl N-[(2S)-4-methyl-1-oxopentan-2-yl]carbamate is crucial for chiral drug intermediates .

Biological Activity

Tert-butyl N-(4-methyl-1-oxopentan-3-yl)carbamate is a carbamate compound with significant potential in various biological applications. This article explores its biological activity, including synthesis, properties, and potential therapeutic uses.

  • Molecular Formula : C₁₁H₂₁N₃O₃
  • Molecular Weight : 215.29 g/mol
  • Structure : The compound features a tert-butyl group, which enhances its stability and solubility in organic solvents, making it suitable for diverse applications in organic synthesis and material science .

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Carbamate : Reaction of tert-butyl alcohol with an appropriate isocyanate.
  • Purification : The product is purified using techniques such as recrystallization or chromatography.

Biological Activity

This compound's biological activity can be categorized into several key areas:

2. Pharmacological Potential

Compounds within the carbamate class have been investigated for their roles in drug design, particularly as prodrugs or active pharmaceutical ingredients (APIs). This compound may serve as a lead compound for developing new pharmaceuticals targeting specific diseases .

3. Anticancer Properties

Research has shown that certain carbamates possess anticancer properties, potentially through mechanisms involving apoptosis induction and inhibition of tumor growth. Although specific studies on this compound are lacking, the structural characteristics suggest it could be evaluated for similar effects .

Case Studies and Research Findings

A review of literature reveals various studies exploring related compounds that could provide insights into the biological activity of this compound:

StudyFindings
Study on Amino Acid CarbamatesDemonstrated that carbamate derivatives can enhance the bioavailability of phenolic compounds by protecting them from first-pass metabolism .
Research on Anticancer ComplexesHighlighted the potential of bidentate ligand complexes derived from carbamates to exhibit anticancer properties .
Enzyme Inhibition StudiesInvestigated how structural modifications in carbamates influence their interaction with enzymes, suggesting a pathway for further research on this compound .

Q & A

Q. What are the standard synthetic routes for tert-butyl N-(4-methyl-1-oxopentan-3-yl)carbamate in academic settings?

The synthesis typically involves multi-step protection-deprotection strategies. For example, a Boc (tert-butoxycarbonyl) group is introduced via condensation of the amine precursor with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., using triethylamine or DMAP in THF or DCM) . Subsequent steps may include oxidation or coupling reactions to introduce the 4-methyl-1-oxopentan-3-yl moiety, with careful monitoring by TLC or HPLC to track intermediate formation.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • NMR : 1^1H and 13^13C NMR confirm the Boc group (e.g., 1^1H singlet at ~1.4 ppm for tert-butyl) and the keto group (carbonyl resonance at ~170 ppm in 13^13C NMR) .
  • IR : Stretching frequencies for the carbamate C=O (~1680–1720 cm1^{-1}) and ketone C=O (~1700–1750 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+Na]+^+ ion for C12_{12}H21_{21}NO3_3) .

Q. How should researchers handle solubility challenges during purification?

The compound’s solubility varies with polarity: it is typically soluble in DCM, THF, or DMF but less so in water. Recrystallization from ethyl acetate/hexane mixtures or column chromatography (silica gel, gradient elution with 10–30% EtOAc in hexane) is recommended .

Advanced Research Questions

Q. What strategies optimize stereochemical control during synthesis of analogous carbamates?

Chiral auxiliaries or enantioselective catalysis (e.g., asymmetric hydrogenation) can address stereochemistry. For instance, Evans oxazolidinones or Sharpless epoxidation may direct stereoselective formation of the 4-methyl-1-oxopentan-3-yl group . Advanced NMR techniques (e.g., NOESY) or X-ray crystallography (using SHELX or ORTEP ) are critical for confirming stereochemistry.

Q. How can conflicting crystallographic data for carbamate derivatives be resolved?

Discrepancies in bond lengths or angles (e.g., C=O vs. N–CO) may arise from disorder or twinning. Refinement in SHELXL with TWIN/BASF commands or using higher-resolution data (synchrotron sources) improves accuracy. Comparative analysis with Cambridge Structural Database (CSD) entries for similar carbamates is advised .

Q. What computational methods aid in predicting reactivity or stability of this carbamate?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways, such as Boc deprotection under acidic conditions. Solvent effects (PCM models) and transition-state analysis (IRC) provide insights into hydrolysis kinetics or thermal stability .

Methodological Considerations

Q. How should researchers validate purity for biological assays?

Use orthogonal methods:

  • HPLC : Reverse-phase C18 column, UV detection at 210–220 nm, with ≥95% purity threshold.
  • Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .

Q. What experimental design principles apply to studying carbamate reactivity?

Design of Experiments (DoE) can optimize reaction parameters (e.g., temperature, catalyst loading). For example, a Central Composite Design (CCD) evaluates the impact of pH and temperature on Boc deprotection yields .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for similar carbamates?

Variability may stem from moisture sensitivity of intermediates or competing side reactions (e.g., over-oxidation of the ketone). Replicate reactions under inert atmosphere (N2_2/Ar) and characterize intermediates rigorously. Statistical tools (e.g., ANOVA) identify significant factors .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-(4-methyl-1-oxopentan-3-yl)carbamate
Reactant of Route 2
tert-butyl N-(4-methyl-1-oxopentan-3-yl)carbamate

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